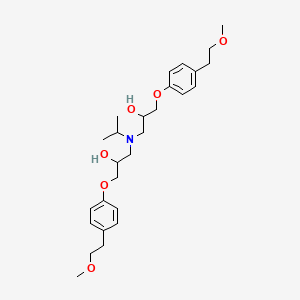

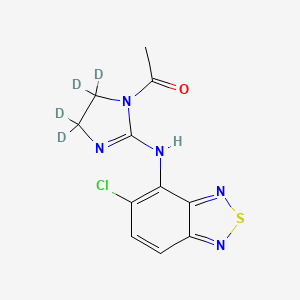

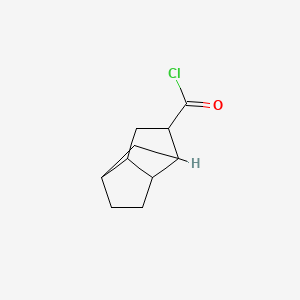

![molecular formula C24H37NaO7 B563426 Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate CAS No. 159225-12-4](/img/structure/B563426.png)

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .

Mode of Action

Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .

Pharmacokinetics

The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .

Action Environment

The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .

属性

CAS 编号 |

159225-12-4 |

|---|---|

分子式 |

C24H37NaO7 |

分子量 |

460.5 g/mol |

IUPAC 名称 |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19+,20-,21-,23-;/m0./s1 |

InChI 键 |

MQJUBTPBWHIMPQ-DANXZURKSA-M |

SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

手性 SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |

规范 SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

同义词 |

(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopentyl]oxy]-1-naphthaleneheptanoic Acid Sodium Salt; (βR,γR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopenty |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)

![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)